molecular formula C7H4Cl2O2 B116427 2,3-Dichlorobenzoic acid CAS No. 50-45-3

2,3-Dichlorobenzoic acid

Cat. No.: B116427
CAS No.: 50-45-3
M. Wt: 191.01 g/mol
InChI Key: QAOJBHRZQQDFHA-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoic acid (CAS 50-45-3) is a chlorinated aromatic carboxylic acid with the molecular formula C₇H₄Cl₂O₂ and a molar mass of 191.01 g/mol . It features a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a carboxylic acid (-COOH) group at the 1-position . This compound is a critical intermediate in synthesizing Lamotrigine, an antiepileptic and mood-stabilizing drug . Industrially, it is synthesized via diazotization and oxidation of 2,3-dichloroaniline, achieving yields of 45–49% .

Preparation Methods

Diazotization and Oxidation via Myerwine Reaction

The diazotization-oxidation route remains a classical method for synthesizing 2,3-dichlorobenzoic acid. This two-step process begins with 2,3-dichloroaniline as the starting material. In the first stage, diazotization is achieved using nitrous acid (HNO₂) under acidic conditions, generating a diazonium salt intermediate . The diazonium salt undergoes a Myerwine reaction —a variant of the Sandmeyer reaction—to form 2,3-dichlorobenzaldehyde through displacement with a formaldehyde precursor .

The aldehyde intermediate is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic media. This oxidation proceeds via a radical mechanism, where Mn(VII) acts as a strong oxidizing agent, cleaving the aldehyde’s C–H bond to form the carboxyl group . The overall yield for this pathway is approximately 45% , with purification involving recrystallization from ethanol or ether .

Key Reaction Conditions:

  • Diazotization: 0–5°C in HCl/NaNO₂.

  • Myerwine Reaction: 40–50°C with formaldehyde.

  • Oxidation: Reflux with KMnO₄ in H₂SO₄.

Grignard Reagent-Mediated Carboxylation

A higher-yielding alternative involves the use of Grignard reagents to introduce the carboxylic acid functionality. Starting with 2,3-dichloroiodobenzene , magnesium turnings in dry ether form the corresponding Grignard reagent (2,3-dichlorophenylmagnesium iodide) . This organometallic compound is then quenched with solid carbon dioxide (CO₂) , resulting in the formation of a benzoate intermediate.

Acidification with hydrochloric acid liberates the free carboxylic acid, yielding this compound with a 77.6% yield . This method’s efficiency stems from the high reactivity of Grignard reagents, though it requires stringent anhydrous conditions and inert atmosphere management.

Critical Steps:

  • Grignard Formation: Reflux in dry ether under nitrogen.

  • CO₂ Quenching: Slow addition at −78°C to minimize side reactions.

  • Workup: Sequential extraction with NaOH and HCl to isolate the product.

Continuous Flow Reactor Synthesis

Recent advancements in process chemistry have introduced continuous flow systems for scalable and safer production. A patented method (WO2023058053A1) employs a multi-reactor setup comprising jacketed tubular reactors, static mixers, and automated feed pumps . The oxidation of 2,3-dichlorotoluene (2,3-DCT) to this compound is achieved using a mixed acid (H₂SO₄/HNO₃) under precisely controlled temperature and pressure .

Advantages Over Batch Processing:

  • Enhanced Heat Management: Tubular reactors mitigate exothermic risks.

  • Zero Effluent: Closed-loop systems recycle aqueous and organic phases.

  • Yield Optimization: Real-time monitoring adjusts reactant stoichiometry.

The continuous process reduces reaction time from hours to minutes and achieves near-quantitative conversion, though specific yield data remain proprietary .

Photochlorination-Hydrolysis Pathway

A patent (WO2007138075A1) outlines a method for synthesizing 2,3-dichlorobenzoyl chloride via photochlorination of 2,3-dichlorotoluene . UV irradiation (λ = 300–400 nm) in the presence of chlorine gas produces 2,3-dichlorobenzotrichloride , which is hydrolyzed to the acyl chloride. Subsequent hydrolysis of the acyl chloride with water yields this compound .

Process Highlights:

  • Photochlorination: High-pressure Hg lamps (80–110°C) enable selective side-chain chlorination.

  • Purity: Final product contains <0.1% isomers (e.g., 3,4-dichloro derivative).

  • Scalability: Suitable for multi-ton production with >95% yield in the hydrolysis step .

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Diazotization-Oxidation2,3-Dichloroaniline45Low-cost reagentsModerate yield, multi-step purification
Grignard Carboxylation2,3-Dichloroiodobenzene77.6High yieldSensitive to moisture, costly iodine substrate
Continuous Flow2,3-DichlorotolueneN/AScalable, reduced wasteHigh capital investment
Photochlorination2,3-Dichlorotoluene>95High purity, industrial applicabilityRequires UV infrastructure

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.

Major Products:

    Substitution: Various substituted benzoic acids.

    Oxidation: Chlorinated benzoic acids with higher oxidation states.

    Reduction: 2,3-dichlorobenzyl alcohol.

    Esterification: 2,3-dichlorobenzoate esters.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
2,3-Dichlorobenzoic acid is primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Lamotrigine. Lamotrigine is used for the treatment of epilepsy and bipolar disorder, highlighting the importance of DCBA in pharmaceutical development .

Case Study: Lamotrigine Production

  • Synthesis Route : The synthesis of Lamotrigine involves multiple steps where DCBA is utilized to form critical intermediates. This process demonstrates the compound's role in enhancing the efficacy of treatments for central nervous system disorders .

Environmental Applications

2. Biodegradation Studies
Research has shown that this compound can be utilized as a model compound for studying the biodegradation of chlorinated aromatic compounds. Its transformation by microbial strains such as Rhodococcus sp. has been documented, illustrating its potential in bioremediation efforts .

Table 1: Microbial Transformation of DCBA

Microbial StrainTransformation RateBy-products Produced
Rhodococcus sp. RHA1HighNon-toxic metabolites
Alcaligenes eutrophus H850ModerateChlorinated phenols

Material Science Applications

3. Coordination Polymers
Recent studies have explored the use of this compound in synthesizing coordination polymers with lanthanide ions. These materials exhibit unique luminescent properties, making them suitable for applications in optoelectronics and sensing technologies .

Case Study: Lanthanide Coordination Polymers

  • Synthesis Method : The coordination polymer was synthesized using DCBA and 4,4'-bipyridine, resulting in a material with enhanced luminescent properties suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzoic acid involves its interaction with various molecular targets. As a chlorinated benzoic acid, it can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it is metabolized by bacteria, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism

The dichlorobenzoic acid family includes multiple isomers differentiated by chlorine substitution patterns. Key analogues include:

  • 3,4-Dichlorobenzoic acid (CAS 51-36-5): Chlorines at 3- and 4-positions.
  • 2,4-Dichlorobenzoic acid (CAS 50-84-0): Chlorines at 2- and 4-positions.
  • 3,5-Dichlorobenzoic acid (CAS 51-36-5): Chlorines at 3- and 5-positions .

Table 1: Structural and Physical Properties

Property 2,3-Dichlorobenzoic Acid 3,4-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid
Melting Point (°C) Not reported 204.5 ~200 (estimated)
Solubility (g/100g) Limited data Ethanol: Very soluble
Water: 0.0061 (25°C)
Similar to 3,4-isomer*
Molecular Weight 191.01 191.01 191.01

*Note: Solubility data for 3,5-dichlorobenzoic acid is inferred from structural similarity to 3,4-isomer .

Commercial Availability and Cost

Compound Price (USD) Source
This compound $2,140/25g Lab chemical suppliers
3,4-Dichlorobenzoic Acid $10,190/500g Specialty chemical manufacturers
3,5-Dichlorobenzoic Acid Custom bulk pricing Pharmaceutical suppliers

Biological Activity

2,3-Dichlorobenzoic acid (2,3-DCBA) is a chlorinated aromatic compound that has gained attention for its various biological activities and implications in environmental science and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 2,3-DCBA, including its role as a bacterial metabolite, its effects on microbial degradation, and its potential applications in drug synthesis.

  • Molecular Formula : C7_7H4_4Cl2_2O2_2
  • Molecular Weight : 191.01 g/mol
  • Melting Point : 167-171 °C
  • Solubility : Soluble in methanol

Biological Role and Metabolism

2,3-DCBA serves as an intermediate metabolite in the degradation of polychlorinated biphenyls (PCBs), which are environmental pollutants. Its presence in contaminated soils indicates its role in the microbial metabolism of these compounds. Studies have shown that certain bacterial strains can utilize 2,3-DCBA as a carbon source, leading to its degradation and mineralization in polluted environments .

Microbial Degradation

Research has highlighted the ability of specific bacterial species to degrade 2,3-DCBA effectively. For instance, Adebusoye et al. (2017) demonstrated that indigenous bacteria from PCB-contaminated soils could metabolize dichlorobenzoic acids, including 2,3-DCBA. The study outlined pathways for microbial degradation that do not involve traditional catechol pathways, suggesting alternative metabolic routes .

Table 1: Microbial Strains Capable of Degrading this compound

Bacterial StrainSource of IsolationDegradation Pathway
Rhodococcus sp. RHA1PCB-contaminated soilNon-catechol pathway
Pseudomonas sp.Contaminated agricultural soilAromatic ring cleavage
Burkholderia sp.Industrial waste sitesHydroxylation and ring fission

Pharmacological Implications

This compound is also recognized for its role as an intermediate in the synthesis of pharmaceuticals such as lamotrigine, an anticonvulsant medication. A validated liquid chromatography method has been developed to quantify 2,3-DCBA during the synthesis process, ensuring quality control and monitoring of unreacted materials . This method demonstrates the compound's significance in pharmaceutical applications.

Toxicological Considerations

Despite its utility in drug synthesis and biodegradation processes, 2,3-DCBA poses certain toxicological risks. It is classified as a skin and eye irritant . Safety data sheets recommend handling it with protective equipment to minimize exposure risks during laboratory or industrial use.

Case Studies and Research Findings

  • Case Study on Microbial Metabolism :
    • A study conducted by Adebusoye et al. identified several bacterial strains capable of degrading 2,3-DCBA efficiently. The metabolic pathways involved were characterized using chromatographic techniques to trace the transformation products .
  • Pharmaceutical Application :
    • Research highlighted the importance of 2,3-DCBA in the synthesis of lamotrigine. The validated LC method developed for its determination ensures that pharmaceutical preparations meet regulatory standards for purity and efficacy .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-dichlorobenzoic acid, and how are they experimentally determined?

  • Answer : The molecular formula is C₇H₄Cl₂O₂ (MW: 191.01 g/mol), with a CAS Registry Number of 50-45-3 . Key properties include melting point (mp) and solubility. While mp data is often cataloged (e.g., commercial sources list mp ranges for analogs like 2,3-dimethoxybenzoic acid: 122–124°C ), boiling point data for this compound is unavailable . Solubility in organic solvents (e.g., methanol) can be determined via gravimetric or spectrophotometric methods, as seen in studies on 3,5-dichlorobenzoic acid . Structural confirmation is achieved via FT-IR and NMR spectroscopy , referencing spectral databases .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Researchers must use PPE (gloves, goggles), work in a fume hood, and follow protocols for neutralizing spills (e.g., with sodium bicarbonate). Safety data sheets (SDS) should be consulted for emergency measures .

Q. How is this compound synthesized, and what are common purification methods?

  • Answer : Synthesis often involves chlorination of benzoic acid derivatives or carboxylation of dichlorotoluene . Purification typically employs recrystallization from ethanol or methanol, as described for structurally similar dichlorobenzoic acids . Sublimation under vacuum may also be used, as noted for 2,6-dichlorobenzoic acid .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility or pKa values for poorly soluble dichlorobenzoic acids?

  • Answer : For this compound, solubility in water is limited, necessitating alternative solvents (e.g., methanol, acetonitrile) . pKa determination may require spectrophotometric titration in non-aqueous media, as demonstrated for 3,4-dichlorobenzoic acid due to its low aqueous solubility . Method validation through comparative techniques (e.g., potentiometric vs. spectrophotometric) is critical to resolve contradictions .

Q. What advanced spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are employed for structural elucidation. For example, the IUPAC Standard InChIKey for analogs like 3,5-dichlorobenzoic acid (CXKCZFDUOYMOOP-UHFFFAOYSA-N) provides reference data. Purity assessment uses HPLC with UV detection, as seen in pharmaceutical-grade analyses .

Q. How can computational chemistry predict the reactivity of this compound in synthetic pathways?

  • Answer : Density Functional Theory (DFT) calculations model electronic effects of chlorine substituents on the aromatic ring, predicting regioselectivity in reactions (e.g., electrophilic substitution). These methods align with experimental data on dichlorobenzoic acid derivatives in catalytic processes .

Q. What strategies optimize the separation of this compound from byproducts in synthetic mixtures?

  • Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or countercurrent distribution can isolate the target compound. For scale-up, recrystallization with solvent optimization (e.g., ethanol/water gradients) is preferred . Impurity profiling via GC-MS ensures compliance with purity standards (>98%) .

Q. Methodological Considerations

  • Data Gaps : The absence of boiling point data requires researchers to rely on analog compounds (e.g., 2,6-dichlorobenzoic acid) or predictive software (e.g., EPI Suite) for thermal stability assessments.
  • Contradictory Solubility Data : Cross-validate solubility measurements using dynamic light scattering (DLS) for colloidal suspensions or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Properties

IUPAC Name

2,3-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOJBHRZQQDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5024976
Record name 2,3-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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CAS No.

50-45-3
Record name 2,3-Dichlorobenzoic acid
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Record name 2,3-Dichlorobenzoic acid
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Record name Benzoic acid, 2,3-dichloro-
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Record name 2,3-Dichlorobenzoic acid
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Record name 2,3-dichlorobenzoic acid
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Record name 2,3-DICHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

The procedure of Example I was repeated, but this time cobalt (II) acetate tetrahydrate (0.012 moles), sodium bromide (0.05 moles), dichlorotoluene (0.074 moles), acetic acid (100 g) and hydrogen peroxide (70%, 0.68 moles) were used and the reaction was performed at 90° C. for three hours. The final reaction mixture, analysed by HPLC, revealed that 66.0% of the dichlorotoluene had been consumed, yielding products including dichlorobenzaldehyde (15.2% yield) and dichlorobenzoic acid (23.8% yield).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step Two
Quantity
0.68 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0.012 mol
Type
catalyst
Reaction Step Six
Yield
15.2%
Yield
23.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3-Dichlorobenzoic acid
2,3-Dichlorobenzoic acid
2,3-Dichlorobenzoic acid
2,3-Dichlorobenzoic acid
2,3-Dichlorobenzoic acid
2,3-Dichlorobenzoic acid

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